1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine
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Overview
Description
1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, an oxazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the construction of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing amines and oxazole derivatives. Examples are:
- 1-cyclopropyl-N-[[5-(hydroxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine
- 1-cyclopropyl-N-[[5-(ethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine
Uniqueness
1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10-5-12(8-17(10)13-3-4-13)15-7-11-6-14(9-18-2)19-16-11/h6,10,12-13,15H,3-5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPLMXOCPXJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2CC2)NCC3=NOC(=C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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